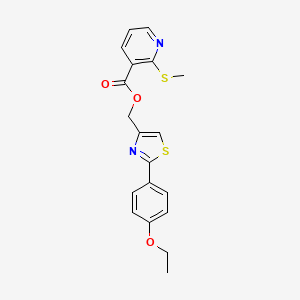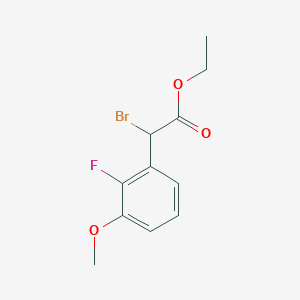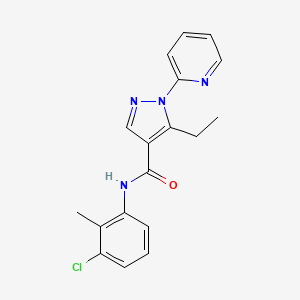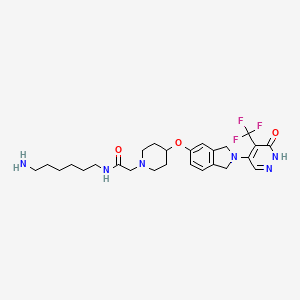![molecular formula C18H20N4O2 B13363427 2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods for this compound would likely involve large-scale synthesis techniques that ensure consistency and efficiency.
化学反应分析
Types of Reactions
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which can also modify the compound’s activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学研究应用
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound and its derivatives are investigated for their potential therapeutic uses, such as in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit enzymes and interfere with DNA synthesis, which can lead to its antimicrobial and anticancer effects . The compound’s specific interactions with molecular pathways depend on its structure and the presence of specific functional groups.
相似化合物的比较
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat acid reflux.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
What sets 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide apart is its specific combination of functional groups and its potential for diverse pharmacological activities. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
属性
分子式 |
C18H20N4O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
4,6-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-11-10-12(2)20-18(24)16(11)17(23)19-9-8-15-21-13-6-4-5-7-14(13)22(15)3/h4-7,10H,8-9H2,1-3H3,(H,19,23)(H,20,24) |
InChI 键 |
JKUXPBOILPNJHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NCCC2=NC3=CC=CC=C3N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B13363358.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363359.png)



![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13363389.png)

![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)
![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
